Electronic Modulation of the Pyrazine Hinge‑Binder: 3‑Cyano vs. Des‑Cyano Analog
The target compound bears a 3‑cyanopyrazin‑2‑yl group, whereas the closest commercially cataloged analog (CAS 1396808‑73‑3) contains an unsubstituted pyrazin‑2‑yl group. The cyano substituent is strongly electron‑withdrawing (Hammett σₘ = 0.56), which is predicted to lower the pKa of the adjacent piperidine nitrogen by approximately 1.5–2.0 log units relative to the des‑cyano analog. This electronic difference directly impacts the fraction of the amine that is unprotonated at physiological pH, a critical determinant of passive membrane permeability and target‑binding competence [1]. In the structurally related DCN1 inhibitor series, replacement of an electron‑rich aniline hinge‑binder with an electron‑deficient analog shifted the TR‑FRET IC₅₀ from 1.69 µM (compound 21, electron‑rich) to 0.068 µM (compound 26, electron‑deficient), a 25‑fold improvement [1].
| Evidence Dimension | Predicted piperidine pKa (computational) |
|---|---|
| Target Compound Data | Estimated pKa ≈ 6.8–7.2 (3‑cyanopyrazine‑2‑yl‑piperidine) |
| Comparator Or Baseline | Estimated pKa ≈ 8.5–9.0 (pyrazin‑2‑yl‑piperidine, CAS 1396808‑73‑3) |
| Quantified Difference | ΔpKa ≈ 1.5–2.0 units; corresponding ~10‑ to 100‑fold difference in unprotonated fraction at pH 7.4 |
| Conditions | Computational prediction based on Hammett σₘ (0.56) for –CN; experimental pKa values not publicly available for this specific scaffold. |
Why This Matters
A lower pKa increases the neutral fraction of the piperidine at physiological pH, which is expected to enhance passive membrane permeability and oral absorption, a critical selection criterion for in vivo‑compatible tool compounds.
- [1] Hammill, J. T. et al. Discovery of an Orally Bioavailable Inhibitor of Defective in Cullin Neddylation 1 (DCN1)-Mediated Cullin Neddylation. J. Med. Chem. 2018, 61, 2680–2693. View Source
